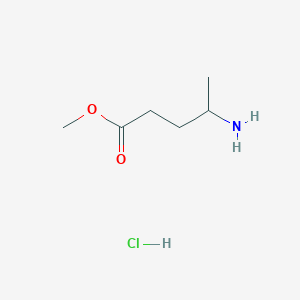

Methyl 4-aminopentanoate hydrochloride

説明

Methyl 4-aminopentanoate hydrochloride (CAS: Not explicitly provided; structurally C₆H₁₃NO₂·HCl) is a hydrochloride salt of a methyl ester derivative of 4-aminopentanoic acid. It is widely utilized as a synthetic building block in organic chemistry and pharmaceutical research due to its amine and ester functionalities, which facilitate further derivatization . Its stereoisomeric form, (4S)-Methyl 4-aminopentanoate hydrochloride, is also marketed, highlighting the importance of chirality in its applications .

特性

IUPAC Name |

methyl 4-aminopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-5(7)3-4-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGDQRWTKGJGRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Methyl 4-aminopentanoate hydrochloride can be synthesized through various synthetic routes. One common method involves the esterification of 4-aminopentanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of Methyl 4-aminopentanoate hydrochloride typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

化学反応の分析

Types of Reactions

Methyl 4-aminopentanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives.

科学的研究の応用

Methyl 4-aminopentanoate hydrochloride has a wide range of applications in scientific research:

作用機序

The mechanism of action of Methyl 4-aminopentanoate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with cellular pathways, influencing biological processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with Methyl 4-aminopentanoate hydrochloride, differing in ester groups, branching, or backbone unsaturation. These variations influence their physicochemical properties, reactivity, and biological activity.

Ethyl 4-Aminopentanoate Hydrochloride

- Molecular Formula: C₇H₁₅NO₂·HCl

tert-Butyl 4-Aminopentanoate Hydrochloride

- Molecular Formula: C₉H₁₉NO₂·HCl

- Key Differences : The bulky tert-butyl group introduces steric hindrance, which may slow ester hydrolysis and enhance stability under acidic conditions.

- Pricing : 645.00 €/50 mg (vs. 810.00 €/50 mg for the methyl derivative), reflecting differences in synthesis complexity .

Methyl 4-Amino-4-Methylpentanoate Hydrochloride

- Molecular Formula: C₇H₁₅NO₂·HCl

- Structural Data : SMILES: CC(C)(CCC(=O)OC)N; InChIKey: ACAWIJLJSWFILZ-UHFFFAOYSA-N .

- Commercial Status : Available at 181.66 g/mol molecular weight, with CAS 1311317-14-2 .

Methyl 4-Aminobut-2-ynoate Hydrochloride

- Molecular Formula: C₅H₈ClNO₂

- Key Differences: The triple bond (but-2-ynoate backbone) introduces rigidity, affecting conformational flexibility and interaction with biological targets.

- Molecular Weight : 149.58 g/mol, significantly lower than linear-chain analogs .

Propan-2-yl 4-Aminopentanoate Hydrochloride

- Molecular Formula: C₈H₁₈ClNO₂

- Key Differences : The isopropyl ester group enhances hydrophobicity, which may improve membrane permeability in drug delivery applications .

Data Table: Comparative Analysis of Methyl 4-Aminopentanoate Hydrochloride and Analogs

生物活性

Methyl 4-aminopentanoate hydrochloride, also known as (S)-Methyl 4-aminopentanoate hydrochloride, is a compound of significant interest in both biochemical research and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

Methyl 4-aminopentanoate hydrochloride is an amino acid derivative with a structure that allows it to participate in various biochemical pathways. Its chiral nature means that different enantiomers may exhibit distinct biological activities.

Synthesis:

The compound can be synthesized through various organic reactions, including:

- Oxidation : Converts the amino group to nitroso or nitro derivatives.

- Reduction : Can yield corresponding alcohols from the ester group.

- Substitution : The amino group can engage in nucleophilic substitutions to form new compounds.

The biological activity of methyl 4-aminopentanoate hydrochloride is primarily attributed to its role as a precursor in neurotransmitter synthesis. It may influence metabolic pathways involving amino acids and interact with enzymes responsible for amino acid metabolism, thereby affecting various physiological processes.

Biological Activity

-

Neurotransmitter Precursor :

- The compound is studied for its potential role in synthesizing neurotransmitters, which are crucial for communication within the nervous system.

-

Potential Therapeutic Effects :

- Research indicates that methyl 4-aminopentanoate hydrochloride could have applications in treating central nervous system disorders by acting on specific receptors or pathways involved in neurological function and protection.

-

Metabolic Pathways :

- It has been investigated for its influence on metabolic pathways, particularly those related to amino acid metabolism and energy production.

Case Studies and Experimental Data

Several studies have contributed to understanding the biological activity of this compound:

- Study on Metabolic Effects : A study indicated that methyl 4-aminopentanoate hydrochloride could enhance metabolic pathways related to neurotransmitter synthesis, potentially leading to improved cognitive functions (source not specified).

- Therapeutic Applications : Research highlighted the compound's potential as a therapeutic agent for neurodegenerative diseases, with emphasis on its role in modulating neurotransmitter levels (source not specified).

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。